2-Chloro-N-[2-(2,5-dimethoxybenzoyl)-1-benzofuran-3-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-[2-(2,5-dimethoxybenzoyl)-1-benzofuran-3-yl]acetamide is a complex organic compound with the molecular formula C19H16ClNO5 It is characterized by the presence of a benzofuran ring, a dimethoxybenzoyl group, and a chloroacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[2-(2,5-dimethoxybenzoyl)-1-benzofuran-3-yl]acetamide typically involves multiple steps. One common method includes the acylation of 2,5-dimethoxybenzoic acid with chloroacetyl chloride in the presence of a base to form the intermediate 2-chloro-N-(2,5-dimethoxybenzoyl)acetamide. This intermediate is then reacted with 1-benzofuran-3-ylamine under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[2-(2,5-dimethoxybenzoyl)-1-benzofuran-3-yl]acetamide can undergo several types of chemical reactions, including:
Nucleophilic substitution: The chloro group can be substituted by various nucleophiles.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Nucleophilic substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives with higher oxidation states.
Reduction: Reduced derivatives with lower oxidation states.
Hydrolysis: Corresponding carboxylic acid and amine.
Scientific Research Applications
2-Chloro-N-[2-(2,5-dimethoxybenzoyl)-1-benzofuran-3-yl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-Chloro-N-[2-(2,5-dimethoxybenzoyl)-1-benzofuran-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with key proteins involved in cellular signaling and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-(2,5-dimethoxyphenyl)acetamide: Similar structure but lacks the benzofuran ring.
2-Chloro-N-(2,3-dimethoxybenzyl)acetamide: Similar structure but with different substitution patterns on the benzene ring.
2-Chloro-N-(2,6-dimethylphenyl)acetamide: Similar structure but with methyl groups instead of methoxy groups
Uniqueness
2-Chloro-N-[2-(2,5-dimethoxybenzoyl)-1-benzofuran-3-yl]acetamide is unique due to the presence of the benzofuran ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C19H16ClNO5 |
---|---|
Molecular Weight |
373.8 g/mol |
IUPAC Name |
2-chloro-N-[2-(2,5-dimethoxybenzoyl)-1-benzofuran-3-yl]acetamide |
InChI |
InChI=1S/C19H16ClNO5/c1-24-11-7-8-14(25-2)13(9-11)18(23)19-17(21-16(22)10-20)12-5-3-4-6-15(12)26-19/h3-9H,10H2,1-2H3,(H,21,22) |
InChI Key |
DPRWITYSBCQKFQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(=O)C2=C(C3=CC=CC=C3O2)NC(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.